molecular formula C25H20N4O4 B2402731 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1357751-63-3

3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2402731
CAS No.: 1357751-63-3
M. Wt: 440.459
InChI Key: UGCDXMSNKIGCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS: 1357751-63-3) is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. With a molecular formula of C25H20N4O4 and a molecular weight of 440.459 g/mol, this compound is provided with a typical purity of ≥95% . The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities . Recent scientific investigations highlight its potential as a fluoroquinolone-like inhibitor, targeting the bacterial enzymes DNA gyrase and topoisomerase IV . This mechanism is crucial for developing new antimicrobial agents to address the growing challenge of bacterial resistance . Among tested derivatives, compounds featuring the quinazoline-dione core have demonstrated promising, broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains . The specific structural features of this compound—including the 1,2,4-oxadiazole moiety and the methoxybenzyl group—are key for studying structure-activity relationships (SAR) to optimize biological potency . This product is intended for research applications in vitro and is strictly for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use. For more detailed specifications, including pricing and packaging options, please contact our sales team.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-6-5-8-16(12-15)22-27-23(33-28-22)17-10-11-19-20(13-17)26-25(31)29(24(19)30)14-18-7-3-4-9-21(18)32-2/h3-13H,14H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCDXMSNKIGCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its antibacterial and anticancer potential, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of the compound can be outlined as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

The compound features a quinazoline backbone substituted with a methoxybenzyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds in the quinazoline series demonstrate activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Case Study: Antibacterial Efficacy

In a comparative study of quinazoline derivatives:

  • Compound A : Inhibition zone of 12 mm against Staphylococcus aureus.
  • Compound B : Minimum Inhibitory Concentration (MIC) of 75 mg/mL against Escherichia coli.
  • 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione showed comparable or superior activity against Candida albicans, with an inhibition zone value exceeding 11 mm and an MIC value of 80 mg/mL .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively documented. The compound in focus has been tested against multiple human tumor cell lines.

Research Findings

A study evaluating the cytotoxic effects of various quinazoline derivatives found that:

  • The tested compound inhibited the growth of several cancer cell lines with an average logGI50 value ranging from -6.1 to -6.5.
  • Specific substitutions at the 7-position of the quinazoline ring were essential for enhancing antitumor activity .

The biological activity is believed to stem from multiple mechanisms:

  • Inhibition of DNA Synthesis : Quinazolines may interfere with DNA replication in bacterial and cancer cells.
  • Enzyme Inhibition : Some derivatives act as inhibitors for enzymes critical in cell proliferation and survival pathways.

Data Summary Table

Activity TypeCompound NameInhibition Zone (mm)MIC (mg/mL)Reference
Antibacterial3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione>1180
AnticancerVarious Tumor Cell LinesLogGI50: -6.1 to -6.5N/A

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including those similar to 3-(2-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione . A series of quinazoline derivatives were synthesized and tested against various bacterial strains. For instance, compounds containing oxadiazole moieties demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1277

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. A study reported that certain derivatives exhibited significant inhibition of edema in animal models. The anti-inflammatory activity was linked to the ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

CompoundDose (mg/kg)% Inhibition of Edema
Compound A5036.3
Compound B5016.3

Case Study 1: Antibacterial Screening

A comprehensive screening of various quinazoline derivatives was performed to evaluate their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the quinazoline ring significantly enhanced antibacterial potency. For example, the introduction of an oxadiazole ring at position three improved activity against both strains compared to unsubstituted analogs .

Case Study 2: Anti-inflammatory Evaluation

In another study focused on anti-inflammatory effects, a series of quinazoline compounds were tested in a carrageenan-induced paw edema model in rats. The results demonstrated that compounds with electron-donating groups exhibited higher anti-inflammatory activity compared to those with electron-withdrawing groups. This finding supports the notion that electronic effects play a vital role in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing quinazoline-2,4-dione derivatives with oxadiazole substituents?

  • Methodological Answer :

  • Step 1 : Start with cyclocondensation of thiourea intermediates (e.g., derived from aryl isothiocyanates) using acid catalysts like HCl or H2SO4 to form oxadiazole rings .
  • Step 2 : Introduce the methoxybenzyl group via nucleophilic substitution or alkylation reactions. For example, use 2-methoxybenzyl chloride in DMF with K2CO3 as a base .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using 1H^1 \text{H}/13C^{13} \text{C} NMR and FT-IR .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • Single-Crystal X-ray Diffraction : Resolve crystal structures to confirm bond angles and spatial arrangement (e.g., monoclinic system, P21/c space group) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+ peak at m/z 456.3) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone-of-inhibition data to standard antibiotics .
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline-oxadiazole hybrids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. methyl groups) and compare activity trends across derivatives .
  • Dose-Response Curves : Test compounds at multiple concentrations (0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor binding stability and validate experimental IC50 discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while monitoring LogP values via HPLC .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze degradation half-life using LC-MS .
  • Pro-drug Design : Mask acidic/basic moieties with ester or amide linkages to enhance bioavailability .

Q. How to design experiments for elucidating the mechanism of action against enzymatic targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX-2) or acetylcholinesterase (AChE) using fluorogenic substrates (e.g., DTNB for AChE) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) for target enzymes .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.